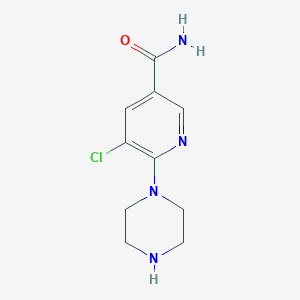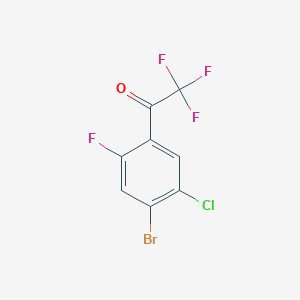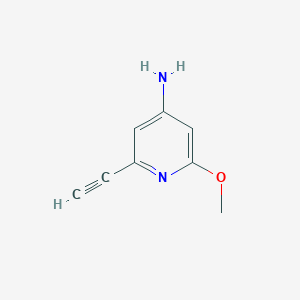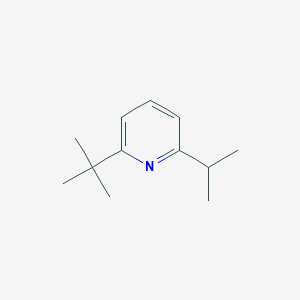
1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical properties.
準備方法
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reduction of quinoline derivatives. One common method includes the reduction of 6-Methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . Another approach involves the Pictet-Spengler reaction, where phenylethylamine and aldehydes react in the presence of hydrochloric acid at elevated temperatures to form the tetrahydroquinoline structure . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity.
化学反応の分析
1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, often using catalysts like palladium on carbon.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
Multicomponent Reactions: These reactions involve the formation of complex molecules through the interaction of three or more reactants, often leading to the functionalization of the tetrahydroquinoline ring.
科学的研究の応用
1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride has been extensively studied for its neuroprotective properties. It has shown potential in protecting against neurodegenerative diseases by scavenging free radicals and inhibiting glutamate-induced excitotoxicity . Additionally, it has been investigated for its antidepressant and anti-addictive properties, making it a candidate for treating substance abuse disorders . In the field of medicinal chemistry, this compound is explored for its potential to act as a therapeutic agent in various central nervous system disorders .
作用機序
The neuroprotective effects of 1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride are attributed to its ability to inhibit monoamine oxidase (MAO) activity, scavenge free radicals, and antagonize the glutamatergic system . By inhibiting MAO, the compound prevents the breakdown of neurotransmitters, thereby enhancing their availability in the brain. Its free radical scavenging properties help reduce oxidative stress, while its antagonistic action on the glutamatergic system prevents excitotoxicity, a common pathway in neurodegenerative diseases .
類似化合物との比較
1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is often compared with other tetrahydroquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and its methylated forms. While these compounds share similar structural features and biological activities, this compound is unique in its pronounced neuroprotective effects and its ability to inhibit glutamate-induced excitotoxicity . Other similar compounds include 1,2,3,4-tetrahydroisoquinoline, which is known for its role in dopamine metabolism and neuroprotection .
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
1-methyl-3,4-dihydro-2H-quinoline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-11-8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7H,4,6,8H2,1H3;1H |
InChIキー |
ZGHXNOIEXQNUBD-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=CC=CC=C21.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)


![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)






![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)


